molecular formula C8H11BrN2 B13658286 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Cat. No.: B13658286
M. Wt: 215.09 g/mol
InChI Key: KNKOXTXOCWSHTN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a heterocyclic compound that features a bromomethyl group attached to a tetrahydroimidazo[1,5-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine typically involves the bromination of a suitable precursor. One common method involves the reaction of a tetrahydroimidazo[1,5-a]pyridine derivative with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more environmentally friendly solvents and reagents. For example, the use of sodium borohydride as a reducing agent in methanol can provide a safer and more efficient route to the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, and alkoxides, to form a wide range of derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the imidazo ring can lead to the formation of partially or fully saturated derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Azobisisobutyronitrile (AIBN): A radical initiator for bromination.

    Sodium Borohydride: A reducing agent for safer and efficient synthesis.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of the tetrahydroimidazo ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

5-(bromomethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H11BrN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h5-7H,1-4H2

InChI Key

KNKOXTXOCWSHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(N2C=NC=C2C1)CBr

Origin of Product

United States

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